2,2,10-trimethyl-2,3-dihydro-1H-phenothiazin-4(10H)-one 2,2,10-trimethyl-2,3-dihydro-1H-phenothiazin-4(10H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC8724309
InChI: InChI=1S/C15H17NOS/c1-15(2)8-11-14(12(17)9-15)18-13-7-5-4-6-10(13)16(11)3/h4-7H,8-9H2,1-3H3
SMILES: CC1(CC2=C(C(=O)C1)SC3=CC=CC=C3N2C)C
Molecular Formula: C15H17NOS
Molecular Weight: 259.4 g/mol

2,2,10-trimethyl-2,3-dihydro-1H-phenothiazin-4(10H)-one

CAS No.:

Cat. No.: VC8724309

Molecular Formula: C15H17NOS

Molecular Weight: 259.4 g/mol

* For research use only. Not for human or veterinary use.

2,2,10-trimethyl-2,3-dihydro-1H-phenothiazin-4(10H)-one -

Specification

Molecular Formula C15H17NOS
Molecular Weight 259.4 g/mol
IUPAC Name 2,2,10-trimethyl-1,3-dihydrophenothiazin-4-one
Standard InChI InChI=1S/C15H17NOS/c1-15(2)8-11-14(12(17)9-15)18-13-7-5-4-6-10(13)16(11)3/h4-7H,8-9H2,1-3H3
Standard InChI Key IREANUFLUDTXSW-UHFFFAOYSA-N
SMILES CC1(CC2=C(C(=O)C1)SC3=CC=CC=C3N2C)C
Canonical SMILES CC1(CC2=C(C(=O)C1)SC3=CC=CC=C3N2C)C

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Nomenclature

2,2,10-Trimethyl-2,3-dihydro-1H-phenothiazin-4(10H)-one is a tricyclic heterocyclic compound with the molecular formula C₁₅H₁₇NOS and a molecular weight of 259.4 g/mol . Its IUPAC name reflects the substitution pattern: two methyl groups at position 2, one methyl group at position 10, and a ketone functional group at position 4 of the phenothiazine core.

Structural Analysis

The compound’s structure (Fig. 1) features a phenothiazine backbone fused with a dihydroketone moiety. Key structural insights include:

  • Stereoelectronic Effects: The ketone group at position 4 introduces electron-withdrawing character, polarizing the adjacent C–N and C–S bonds .

  • Methyl Substitution: The 2,2,10-trimethyl groups induce steric hindrance, influencing conformational flexibility and intermolecular interactions .

  • Tautomerism: The enol-keto tautomerism typical of phenothiazinones may contribute to its reactivity, though crystallographic data for this specific derivative remain unreported .

Table 1: Key Structural Parameters

ParameterValue/DescriptionSource
Molecular FormulaC₁₅H₁₇NOS
Molecular Weight259.4 g/mol
SMILESCC1(C)C2=C(C(=O)N(C)C3=CC=CC=C3S2)CSC1
InChI KeyBPNXVEYIIRHUPM-UHFFFAOYSA-N

Synthesis and Reaction Pathways

Synthetic Strategies

  • Transition Metal-Free Cyclization: As demonstrated by Gu et al., trisulfur radical anion-mediated cyclization of thioamide precursors yields substituted phenothiazinones under mild conditions .

  • Palladium-Catalyzed Coupling: Aryl halides and phenothiazine derivatives undergo Ullmann-type coupling in the presence of Pd(OAc)₂ and tert-butylphosphine, as seen in the synthesis of related oxadiazole-phenothiazine hybrids .

Optimization Challenges

Key challenges include:

  • Regioselectivity: Controlling methyl group placement at positions 2 and 10 requires precise stoichiometry and temperature control .

  • Purification: Column chromatography is typically employed to isolate the product, with yields ranging from 47% to 97% for similar compounds .

Physicochemical Properties

Table 2: Predicted Spectroscopic Data

TechniqueKey SignalsSource
IR (KBr)3274 (N–H), 1680 (C=O)
¹H NMR (DMSO-d₆)δ 1.00 (s, 6H, CH₃), 6.55–8.92 (Ar–H)
¹³C NMR (DMSO-d₆)δ 188.9 (C=O), 50.1 (C–CH₃)

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